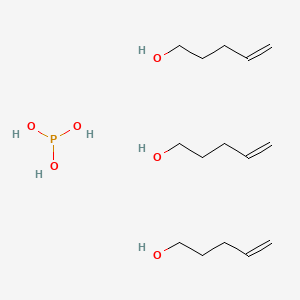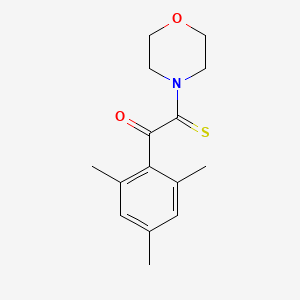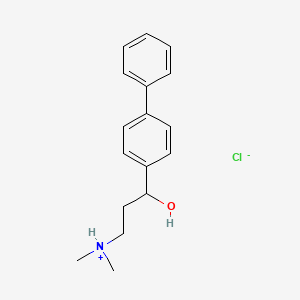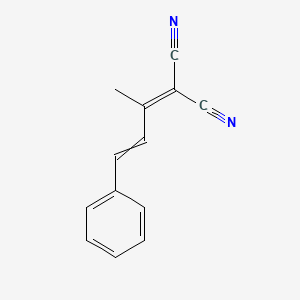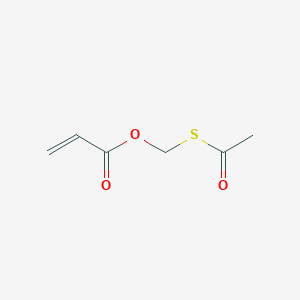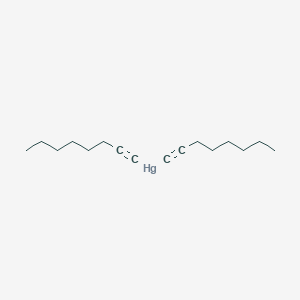
Di(oct-1-yn-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(oct-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two oct-1-yn-1-yl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(oct-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with oct-1-yne in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of mercury(II) chloride in an appropriate solvent such as ethanol.
- Addition of oct-1-yne to the solution.
- Introduction of sodium hydroxide to facilitate the reaction.
- Isolation and purification of the resulting this compound compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Di(oct-1-yn-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced forms.
Substitution: The oct-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Mercury oxides and various organic oxidation products.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: New organomercury compounds with different functional groups.
Scientific Research Applications
Di(oct-1-yn-1-yl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which di(oct-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form complexes with proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Di(oct-1-yn-1-yl)mercury is unique due to the presence of two oct-1-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
42367-33-9 |
|---|---|
Molecular Formula |
C16H26Hg |
Molecular Weight |
418.97 g/mol |
IUPAC Name |
bis(oct-1-ynyl)mercury |
InChI |
InChI=1S/2C8H13.Hg/c2*1-3-5-7-8-6-4-2;/h2*3,5-8H2,1H3; |
InChI Key |
XASJMOZJAQPLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#C[Hg]C#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


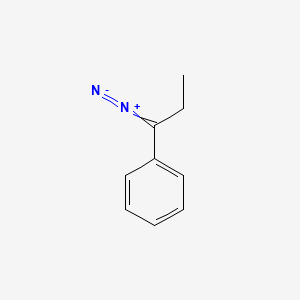
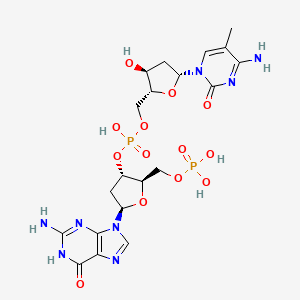

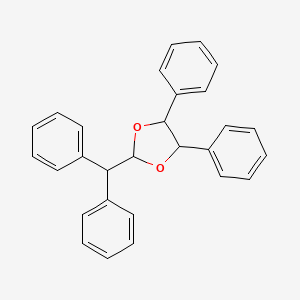
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
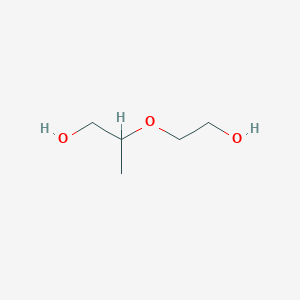
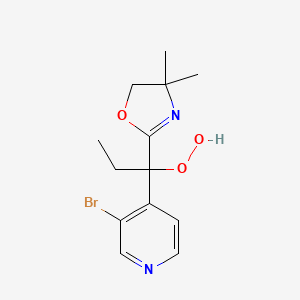
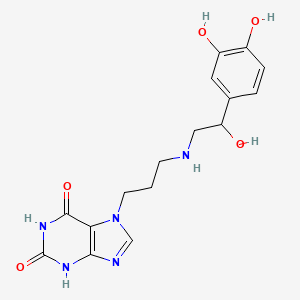
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
